molecular formula C6H13ClN2O2 B13340835 2-(Piperazin-2-yl)acetic acid hydrochloride

2-(Piperazin-2-yl)acetic acid hydrochloride

Cat. No.: B13340835
M. Wt: 180.63 g/mol
InChI Key: KSJUTIHGCZLGEZ-UHFFFAOYSA-N
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Description

2-(Piperazin-2-yl)acetic acid hydrochloride is an organic compound with the molecular formula C6H13ClN2O2. It is a derivative of piperazine, a heterocyclic amine, and is commonly used in various chemical and pharmaceutical applications. This compound is known for its versatility in synthetic chemistry and its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-2-yl)acetic acid hydrochloride typically involves the reaction of piperazine with chloroacetic acid under acidic conditions. The reaction is carried out in a solvent such as dichloromethane, with triethylamine as a base to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred and cooled to below 5°C, and ethyl sulfonyl chloride is added dropwise. The reaction is monitored by thin-layer chromatography (TLC) and typically takes 4-6 hours at 20°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and continuous monitoring of reaction parameters to ensure high yield and purity. The crude product is purified using rapid silica gel column chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-2-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring is substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperazine compounds. These products have various applications in medicinal chemistry and drug development .

Scientific Research Applications

2-(Piperazin-2-yl)acetic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Piperazin-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate binding. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperazin-2-yl)acetic acid hydrochloride is unique due to its specific functional groups, which allow for diverse chemical reactions and applications. Its versatility in synthetic chemistry and potential therapeutic properties make it a valuable compound in research and industry .

Properties

Molecular Formula

C6H13ClN2O2

Molecular Weight

180.63 g/mol

IUPAC Name

2-piperazin-2-ylacetic acid;hydrochloride

InChI

InChI=1S/C6H12N2O2.ClH/c9-6(10)3-5-4-7-1-2-8-5;/h5,7-8H,1-4H2,(H,9,10);1H

InChI Key

KSJUTIHGCZLGEZ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN1)CC(=O)O.Cl

Origin of Product

United States

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